4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid
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Overview
Description
4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a cyclopropylcarbamoyl group attached to an amino group, which is further connected to a methoxybenzoic acid moiety. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid typically involves the reaction of 2-methoxybenzoic acid with cyclopropyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methoxybenzoic acid+cyclopropyl isocyanate→4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparison with Similar Compounds
Similar Compounds
Lenvatinib: A compound with a similar structure that acts as a multi-kinase inhibitor used in cancer treatment.
4-[(cyclopropylcarbamoyl)amino]-1H-pyrazole: Another compound with a cyclopropylcarbamoyl group, studied for its biological activities.
Uniqueness
4-[(cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
1784508-79-7 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.3 |
Purity |
95 |
Origin of Product |
United States |
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